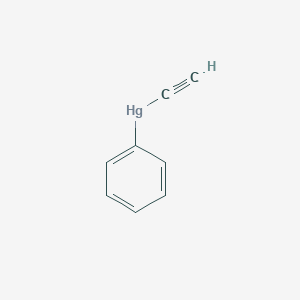

Ethynyl(phenyl)mercury

Description

The Significance of Organomercury Compounds in Modern Chemical Research

Organomercury compounds, which feature a carbon-mercury bond, represent a significant area of organometallic chemistry. wikipedia.orgchemeurope.com These compounds are typically stable to air and moisture but can be sensitive to light. chemeurope.com Their chemistry is notable for its resemblance to organopalladium chemistry. wikipedia.orgchemeurope.com

Historically, organomercury compounds have been utilized in a variety of applications, though their use is now limited due to toxicity concerns. chemeurope.com In synthetic chemistry, they serve as versatile intermediates because the carbon-mercury bond can be cleaved under well-controlled conditions. chemeurope.com For instance, they participate in transmetalation reactions, such as the reaction of diphenylmercury (B1670734) with aluminum to produce triphenylaluminium. chemeurope.com

A significant application of mercury compounds in organic synthesis is the mercuration of aromatic rings. Electron-rich aromatic compounds can undergo direct mercuration when treated with mercury(II) acetate (B1210297). chemeurope.com Mercury(II) salts are also effective in mediating cyclization reactions of unsaturated bonds to form complex heterocyclic and carbocyclic structures. beilstein-journals.org These salts have been used in either stoichiometric or catalytic amounts for these purposes. beilstein-journals.org

Furthermore, organomercury compounds have found a niche in the structural analysis of biomacromolecules. The introduction of mercury, a heavy atom, into nucleic acids at the C5 position of pyrimidine (B1678525) bases is a valuable technique for phasing in X-ray crystallography. nih.gov

The Role of Ethynyl (B1212043) and Phenyl Moieties in Organometallic Systems

The ethynyl (–C≡CH) and phenyl (–C₆H₅) groups are fundamental building blocks in the design of a wide array of organometallic systems, contributing significantly to their electronic and structural properties.

The ethynyl group, with its linear geometry and π-system, is a key component in the construction of conjugated molecular and polymeric materials. mit.edu These materials are crucial for various advanced technologies, including molecular electronics. dur.ac.uk The rigid, rod-like nature of the ethynyl group allows for the creation of well-defined, extensively conjugated structures. mit.edu Phenylacetylene (B144264), a simple molecule containing both phenyl and ethynyl groups, serves as a model compound and undergoes reactions typical of a terminal alkyne, such as hydration in the presence of mercury reagents to form acetophenone. wikipedia.org

The phenyl group, a stable aromatic system, also plays a vital role. In organometallic complexes, the phenyl moiety can influence the electronic properties of the metal center and participate in extended π-conjugated systems. acs.orguni-konstanz.de The combination of phenyl and ethynyl groups in ligands, such as in oligo-phenylene ethynylene systems, allows for the construction of "molecular wires" with interesting photophysical and electrochemical properties. dur.ac.uk The synthesis of these systems often involves metal-catalyzed cross-coupling reactions, like the Sonogashira reaction, to connect phenyl and ethynyl units. acs.orgscielo.br

The interplay between the ethynyl and phenyl groups within an organometallic framework allows for the fine-tuning of the electronic and structural characteristics of the resulting compounds, making them suitable for a range of applications in materials science and catalysis. dur.ac.uknih.gov

Chemical Profile of Ethynyl(phenyl)mercury

| Property | Value |

| Chemical Formula | C₈H₆Hg |

| Molecular Weight | 302.73 g/mol |

| Synonyms | Phenylmercuryacetylene, Phenyl(ethynyl)mercury |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

Synthesis and Reactions

The synthesis of this compound and related compounds can be achieved through various methods in organometallic chemistry. A general route to organomercury compounds involves the reaction of mercury(II) salts with organolithium or Grignard reagents. wikipedia.org For instance, diphenylmercury can be prepared by reacting mercury chloride with phenylmagnesium bromide. wikipedia.org

This compound can be expected to undergo reactions characteristic of both the carbon-mercury bond and the terminal alkyne. The carbon-mercury bond can be cleaved in transmetalation reactions. chemeurope.com The ethynyl group can participate in reactions such as cycloadditions and coupling reactions.

Properties

CAS No. |

64705-13-1 |

|---|---|

Molecular Formula |

C8H6Hg |

Molecular Weight |

302.72 g/mol |

IUPAC Name |

ethynyl(phenyl)mercury |

InChI |

InChI=1S/C6H5.C2H.Hg/c1-2-4-6-5-3-1;1-2;/h1-5H;1H; |

InChI Key |

ZOQNXVAOCVQJGJ-UHFFFAOYSA-N |

Canonical SMILES |

C#C[Hg]C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for Ethynyl Phenyl Mercury and Analogous Structures

Direct Synthesis of Ethynyl(phenyl)mercury Derivatives

The direct formation of the mercury-alkyne bond is a fundamental approach to synthesizing this compound and its derivatives. This can be achieved through several methods, including the direct reaction of phenylalkynes with mercury salts or via the transfer of an alkynyl group from another metal to mercury.

Alkynylmercuration Reactions of Substituted Phenylalkynes

The reaction of terminal alkynes with mercury(II) salts in a basic medium is a common method for the synthesis of dialkynylmercury compounds. This process is believed to proceed through two successive equilibria. Initially, the terminal alkyne reacts with a mercury(II) salt, such as mercury(II) acetate (B1210297) or mercury(II) chloride, to form an alkynylmercury salt intermediate. In a subsequent step, this intermediate reacts with another equivalent of the alkyne to yield the dialkynylmercury product. For instance, the reaction of phenylacetylene (B144264) with mercury(II) salts in the presence of a base like n-butylamine can lead to the formation of bis(phenylethynyl)mercury.

An attempt to isolate the intermediate (phenylethynyl)mercury acetate by reacting equimolar amounts of bis(phenylethynyl)mercury with mercury(II) acetate did not yield the desired product. Instead, 2,2-bis(acetoxymercurio)-1-phenylvinyl acetate was isolated, suggesting a more complex reaction pathway under these conditions. The synthesis of various mercury acetylide complexes has been accomplished using substituted phenylacetylenes, leading to different structural motifs.

Approaches via Transmetalation with Other Organometallics

Transmetalation is a powerful and widely used method in organometallic chemistry for the preparation of a variety of organometallic complexes. This process involves the transfer of an organic ligand from one metal to another. While direct synthesis methods are common, transmetalation offers an alternative route to this compound derivatives, often with high yields and selectivity.

One notable application of this strategy is in the synthesis of gold(III) complexes, where mercury(II) complexes of 2,6-bis(alkoxyphenyl)pyridine ligands serve as transmetalation precursors. nih.gov Although the final product in this instance is a gold complex, the principle demonstrates the feasibility of using organomercury compounds as intermediates for transferring organic ligands. The reaction of soluble orthopalladated complexes with metallic mercury has also been shown to result in the formation of analogous orthomercurated complexes through a simple transmetalation process. nih.gov

Furthermore, allylmercury compounds have been demonstrated to be versatile allylating reagents for the synthesis of π-allyl complexes of various transition metals, including rhodium, iridium, osmium, ruthenium, and platinum, through transmetalation reactions with metal salts and complexes. The mechanism of allylation is discussed in the context of the interaction between allylmercury halide and palladium acetate.

Construction of Complex Architectures Incorporating this compound Units

The rigid, linear geometry of the ethynyl (B1212043) group makes it an attractive building block for the construction of larger, well-defined molecular architectures. The incorporation of the this compound unit into such structures can lead to materials with interesting electronic and photophysical properties.

Design and Synthesis of Bis(arylethynyl)mercury Frameworks

The synthesis of bis(arylethynyl)mercury compounds can be achieved through various synthetic routes. For example, 9,10-bis(phenylethynyl)anthracene can be prepared via a palladium-catalyzed Sonogashira cross-coupling of 9,10-dibromoanthracene and phenylacetylene, or through a Grignard reaction starting from anthraquinone and phenylacetylene. chemrxiv.org Another method involves the reaction of phenylacetylene with lithium amide, followed by the addition of 9,10-anthraquinone, to produce 9,10-dihydro-9,10-dihydroxy-9,10-bis(phenylethynyl)anthracene, which can then be converted to the final product. google.com

The synthesis of 1,4-bis(phenylethynyl)benzene derivatives has also been reported, highlighting the versatility of these synthetic methods for creating a range of bis(arylethynyl) structures. nih.gov These rigid organic linkers are key components in the construction of metal-organic frameworks (MOFs). While not exclusively focused on mercury, the synthesis of a mercury(II) imidazolate framework has been demonstrated through mechanochemistry, revealing a novel, layered polymorph. This highlights the potential for creating extended solid-state structures based on mercury nodes and organic linkers.

Integration into Macrocyclic and Polymeric Organometallic Systems

The incorporation of this compound units into larger molecular systems, such as macrocycles and polymers, is an area of growing interest. The synthesis of a two-dimensional homobimetallic mercury coordination polymer has been reported, constructed from (E)-acetyloxy{4-[(pyridin-2-ylmethylene)amino]phenyl}mercury(II). uzh.chresearchgate.net In this structure, tetranuclear units are linked into extended chains, which are further cross-linked to form a two-dimensional polymeric network. uzh.ch

Mechanistic Insights and Reactivity Profiles of Ethynyl Phenyl Mercury Complexes

Unraveling Reaction Mechanisms Involving the Mercury-Carbon Bond

The reactivity of organomercury compounds like ethynyl(phenyl)mercury is fundamentally governed by the nature of the mercury-carbon bond. Understanding the mechanisms through which this bond cleaves and forms is crucial for harnessing its synthetic potential.

Elucidating Ligand Exchange and Group Transfer Processes

Ligand exchange in organometallic chemistry involves the replacement of one or more ligands in the coordination sphere of a metal. numberanalytics.com For this compound, this can involve the transfer of either the phenyl or the ethynyl (B1212043) group to another metallic center, a process critical in organometallic synthesis.

Research has shown that ethynyl groups can be stereospecifically transferred between mercury(II) and platinum(II) centers. rsc.org Similarly, phenylethynyl groups have been observed to exchange between gold(I) complexes and mercury(II) chloride. rsc.org These transfers often proceed through a cyclic transition state, formally known as an SE2 (cyclic) mechanism, or via an oxidative addition-reductive elimination sequence. rsc.org The facility of these transfers depends on the nature of the organic group; for instance, propynyl (B12738560) groups tend to transfer more rapidly than phenylethynyl groups from both gold and mercury to platinum. rsc.org

The exchange process is not limited to the organic moieties. The entire organomercury fragment can act as a ligand, as seen in the reaction of (1,3-Dimethyluracil-5-yl)mercury(II) with a model nucleobase, which resulted in a ligand exchange process at the mercury center. nih.gov Studies involving platinum complexes have also demonstrated the stereospecific transfer of phenyl and ethynyl groups, highlighting the controlled nature of these reactions. rsc.org

Table 1: Examples of Ligand and Group Transfer Reactions

| Reactants | Transferred Group(s) | Receiving Metal Center | Key Observation | Reference |

|---|---|---|---|---|

| cis-[PtCl₂(CO)L] and Hg(C≡CR)₂ | Ethynyl (C≡CR) | Platinum(II) | Stereospecific transfer of ethynyl groups to platinum. rsc.org | rsc.org |

| [Au(C≡CPh)(PPh₃)] and HgCl₂ | Phenylethynyl (C≡CPh) | Mercury(II) | Exchange of phenylethynyl groups for chloride ligands on mercury. rsc.org | rsc.org |

| cis-[PtPh₂(CO)L] and cis-[PtCl₂(¹³CO)L] | Phenyl (Ph) | Platinum(II) | Specific replacement of a phenyl group by a chloride. rsc.org | rsc.org |

Investigations into Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental reaction classes in organometallic chemistry where the oxidation state and coordination number of the metal center increase or decrease, respectively. wikipedia.orglibretexts.org These processes are key steps in many catalytic cycles, including cross-coupling reactions. wikipedia.orgrsc.org

For a metal complex to undergo oxidative addition, it typically requires a vacant coordination site and an accessible higher oxidation state. wikipedia.orglibretexts.org The reverse reaction, reductive elimination, is favored when the newly formed bond between the eliminating groups is strong and the groups are adjacent in the metal's coordination sphere. wikipedia.org

While oxidative addition to mercury(II) is not as common as with other transition metals like palladium or platinum, the concept is relevant in understanding transmetalation reactions. For example, the reaction between organomercurials and platinum complexes can be conceptualized as an oxidative addition of the Hg-C bond to the platinum center, followed by reductive elimination. rsc.org More directly, metallic mercury (Hg(0)) can engage in oxidative-reductive transmetalation with Pd(II) and Pt(II) complexes. acs.org

Theoretical studies on palladium and platinum complexes with vinyl, phenyl, ethynyl, and methyl ligands have explored the barriers for C-C reductive elimination. The barrier for coupling decreases in the order: methyl > ethynyl > phenyl > vinyl. researchgate.net This suggests that the reductive elimination of a phenyl-ethynyl group from a metal center would be a moderately facile process. These reactions are significantly easier for palladium than for platinum due to the weaker Pd-C bonds compared to Pt-C bonds. researchgate.net

Mercury-Mediated Transformations of Ethynyl-Phenyl Substrates

The unique electrophilicity of mercury(II) salts enables them to activate unsaturated carbon-carbon bonds, such as those in alkynes, facilitating a variety of synthetically useful transformations.

Regioselective and Stereoselective Cyclization Reactions

Mercury(II) salts are effective mediators for the cyclization of unsaturated substrates. beilstein-journals.org The general mechanism involves the initial reaction of the alkyne with the Hg(II) salt to form a mercurial carbonium ion intermediate. This intermediate is then attacked by an intramolecular nucleophile, leading to a cyclized organomercury compound. beilstein-journals.org

A pertinent example is the cyclization of ethynyl phenols in the presence of mercuric chloride (HgCl₂) at room temperature, which yields benzofuran (B130515) derivatives. This reaction is sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups promote the cyclization, whereas the reaction does not proceed in their absence. beilstein-journals.org Mercury(II) triflate (Hg(OTf)₂) has also been used to catalyze the cyclization of aryl allenes, which can be considered isomers of propargyl systems. beilstein-journals.org The stereoselectivity of these reactions can be high, as seen in the cyclization of carbohydrate precursors where a neighboring benzyl (B1604629) ether group directs the attack of the mercuric acetate (B1210297). beilstein-journals.org

Table 2: Mercury-Mediated Cyclization of Ethynyl Phenols

| Substrate | Mercury Reagent | Product | Key Finding | Reference |

|---|---|---|---|---|

| Ethynyl Phenols with electron-withdrawing groups | HgCl₂ | Benzofuran derivatives | Electron-withdrawing groups on the phenyl ring are essential for the reaction to proceed. beilstein-journals.org | beilstein-journals.org |

| Ethynyl Phenols without electron-withdrawing groups | HgCl₂ | No reaction | Demonstrates the electronic requirement for the cyclization. beilstein-journals.org | beilstein-journals.org |

Catalyst-Induced Rearrangements and Functionalizations

Beyond cyclization, mercury compounds can catalyze other transformations of alkynes. The reaction of various alkynes with mercury(II) acetate in methanol (B129727) has been systematically investigated, yielding products such as vinyl ethers, dialkoxyalkanes, and ketones. rsc.org For instance, the hydration of phenylacetylene (B144264) in the presence of mercury reagents leads to the formation of acetophenone. wikipedia.org This reaction proceeds through an initial enol intermediate which then tautomerizes to the more stable ketone. libretexts.org

Mercury(II) triflate has proven to be a versatile catalyst for rearrangements. It can mediate the cyclization and rearrangement of tosylanilinoallyl acetals to construct complex carbon frameworks, such as 1,4-dihydroquinolines. beilstein-journals.org The proposed mechanism for some of these transformations involves a sequence of π-complex formation, a Friedel–Crafts type addition, deprotonation, and subsequent elimination steps. beilstein-journals.org

Table 3: Products from the Reaction of Phenylacetylene with Mercury(II) Reagents

| Substrate | Mercury Reagent | Solvent/Co-reagent | Product Type | Specific Product | Reference |

|---|---|---|---|---|---|

| Phenylethyne | Hg(OAc)₂ (catalytic) | Methanol | Ketone, Vinyl ether, Dialkoxyalkane | Not specified | rsc.org |

| Phenylacetylene (PhC₂H) | Mercury reagents | H₂O | Ketone (via hydration) | Acetophenone (PhC(O)CH₃) | wikipedia.org |

Computational and Theoretical Investigations of Ethynyl Phenyl Mercury Electronic Structure

Quantum Chemical Calculations on the Electronic Configuration of Mercury-Carbon Bonds

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile.

For ethynyl(phenyl)mercury, a detailed FMO analysis would reveal the spatial distribution and energy levels of these key orbitals. It is anticipated that the HOMO would exhibit significant contributions from the π-systems of the phenyl and ethynyl (B1212043) groups, as well as the d-orbitals of the mercury atom. The LUMO is likely to be a σ* anti-bonding orbital associated with the C-Hg-C framework. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

Electron density distribution analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, complements FMO theory by quantifying the charge distribution across the molecule. This would reveal the polarity of the Hg-C bonds and the partial charges on the mercury, phenyl, and ethynyl fragments. Such information is vital for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

| Orbital | Description | Anticipated Characteristics for this compound |

| HOMO | Highest Occupied Molecular Orbital | Likely π-character with contributions from the phenyl ring, ethynyl group, and Hg d-orbitals. |

| LUMO | Lowest Unoccupied Molecular Orbital | Likely σ*-character localized along the C-Hg-C bond axis. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. |

A theoretical treatment of the bonding in this compound would involve quantifying the covalent and potential ionic character of the Hg-C bonds. The linear geometry of similar organomercury compounds is well-established and is attributed to the sp-hybridization of the mercury atom. Computational methods can calculate bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data if available.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, this could be applied to model reactions such as ligand exchange, oxidative addition, or reductive elimination.

For instance, modeling the reaction of this compound with an electrophile would involve calculating the energy profile as the electrophile approaches the molecule. This would likely confirm that the electron-rich π-systems of the organic ligands are the initial sites of interaction. Similarly, the mechanism of thermal or photochemical decomposition could be investigated by calculating the energy barriers for Hg-C bond cleavage.

| Modeling Aspect | Description | Application to this compound |

| Potential Energy Surface | A multidimensional surface representing the energy of a molecule as a function of its geometry. | Mapping this surface would reveal stable isomers, transition states, and reaction intermediates. |

| Transition State Search | Algorithms to locate the highest energy point along a reaction coordinate. | Identifying transition states is crucial for calculating activation energies and reaction rates. |

| Reaction Coordinate Analysis | Following the geometric changes of the molecule along the lowest energy path from reactants to products. | Provides a detailed step-by-step view of the reaction mechanism. |

Application of Density Functional Theory (DFT) in Organomercury Chemistry

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules, including organometallics. DFT methods calculate the electronic energy of a molecule based on its electron density, which is a simpler quantity to compute than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy.

In the context of organomercury chemistry, DFT has been successfully used to:

Optimize molecular geometries.

Calculate electronic properties such as ionization potentials and electron affinities.

Simulate spectroscopic properties like NMR chemical shifts and vibrational frequencies.

Investigate reaction mechanisms and predict reaction outcomes.

A DFT study of this compound would typically employ a functional (e.g., B3LYP, PBE0) that combines approximations for the exchange and correlation energies, along with a suitable basis set that describes the atomic orbitals of each element. For mercury, effective core potentials (ECPs) are often used to account for relativistic effects, which are significant for heavy elements.

Advanced Applications of Ethynyl Phenyl Mercury in Chemical Synthesis and Materials Science

Ethynyl(phenyl)mercury as a Versatile Reagent in Organic Synthesis

The utility of this compound in synthetic chemistry stems from its ability to act as a transferable ethynyl (B1212043) group. The carbon-mercury bond, while covalent, possesses a degree of polarity and reactivity that can be exploited in various transformations.

Facilitation of Ethynylation and Cross-Coupling Methodologies

This compound serves as a key reagent for the transfer of the phenylethynyl group in various cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise construction of carbon-carbon bonds. The Sonogashira cross-coupling reaction, which typically involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, provides a framework for understanding the utility of ethynyl reagents. scielo.brresearchgate.netnih.gov While not a terminal alkyne itself, this compound can participate in related metal-mediated processes where the phenylethynyl moiety is transferred to an organic substrate.

The reactivity of organomercury compounds allows them to engage in transmetalation with other metals, such as palladium, which is a crucial step in many catalytic cycles. acgpubs.org This process facilitates the formation of new carbon-carbon bonds under conditions that might be incompatible with more reactive organometallic reagents. The use of ethynyl-substituted aromatics, prepared through methods like metal-catalyzed cross-coupling, is a key step in the synthesis of more complex fused-ring systems. acs.org For instance, research into the synthesis of extended polycyclic aromatic systems has utilized p-alkoxyphenylethynyl-substituted precursors, which are subsequently cyclized. mit.edu This highlights the strategic importance of incorporating ethynyl groups, a role that can be fulfilled by reagents like this compound.

Utility in Carbene Transfer Chemistry

Mercury(II) salts have demonstrated unique reactivity in mediating cyclization reactions, some of which proceed through intermediates that have carbene-like character. beilstein-journals.org For example, Hg(OTf)₂-catalyzed one-pot cyclizations of nitroalkynes are proposed to involve two distinct Hg-carbene intermediates. beilstein-journals.org This capability suggests a role for organomercury compounds in carbene transfer chemistry. While N-heterocyclic carbene (NHC) complexes of coinage metals and palladium are more commonly cited as carbene transfer agents, mercury(II) can also form stable NHC complexes. mdpi.comresearchgate.net The synthesis of mononuclear and dinuclear mercury(II) carbene complexes has been achieved via carbene transfer from other metal complexes, indicating the thermodynamic stability of the mercury-carbene bond. researchgate.net This intrinsic ability to coordinate with carbenes opens the possibility for this compound derivatives to be utilized in or to facilitate carbene transfer reactions, potentially leading to the formation of novel cyclic structures and complex molecular frameworks. ucd.ie

Integration into Functional Materials and Supramolecular Assemblies

The rigid, linear structure of the phenyl-C≡C-Hg motif makes it an excellent building block for the construction of highly ordered materials. This geometry is exploited in the design of liquid crystals and as a structural element in larger, well-defined nanoscale architectures.

Development of Organometallic Chiral Liquid Crystals

Research has demonstrated the successful synthesis of the first chiral organometallic trimesogens using a bis[(4-phenyl)ethynyl]mercury central core. tandfonline.comtandfonline.com In these materials, the rigid mercury-containing rod is connected on both sides to cholesteryl ester moieties through flexible alkylene spacers of varying lengths. tandfonline.comresearchgate.net

| Compound (Spacer) | Phase Transition Temperatures (°C) |

|---|---|

| C3 Spacer | Cr 155 N* 195 I |

| C4 Spacer | Cr 158 N* 228 I |

| C5 Spacer | Cr 144 N* 188 I |

| C7 Spacer | Cr 132 N* 175 I |

Scaffolding for Nanoscale Architectures with Conjugated Pi-Systems

The concept of "acetylene scaffolding" relies on the use of rigid linear connectors like phenyl-ethynyl units to construct large, shape-persistent nanoscale architectures. researchgate.net The phenyl-ethynyl-mercury linkage provides a well-defined, linear, and conjugated segment that can be incorporated as a structural "rod" in supramolecular chemistry. pnas.orgacs.org These rigid components are essential for creating ordered systems where molecules self-assemble into larger, functional structures.

The assembly of these nanoarchitectures is often driven by non-covalent interactions, such as π-π stacking between the conjugated systems of adjacent molecules. acs.org The defined geometry of this compound and its derivatives allows for predictable control over the final structure of the assembly. This strategy is central to building complex systems like molecular squares or grids, where metal-ligand coordination or other directional forces guide the self-assembly process. nih.gov The integration of these rigid organometallic units into larger frameworks is a powerful tool for developing new materials with tailored electronic and photophysical properties derived from their extended π-conjugated systems. mun.ca

Table of Compounds

| Name Mentioned in Article | Systematic or Alternative Name |

| This compound | Phenyl(phenylethynyl)mercury |

| bis[(4-phenyl)ethynyl]mercury | Bis(phenylethynyl)mercury |

| cholesteryl ester | Derivative of Cholesterol |

| Hg(OTf)₂ | Mercury(II) trifluoromethanesulfonate |

| Palladium | Palladium |

| Rhodium | Rhodium |

| Copper | Copper |

| Gold | Gold |

Spectroscopic and Structural Characterization Methodologies for Ethynyl Phenyl Mercury

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of ethynyl(phenyl)mercury in solution. A variety of NMR techniques, including ¹H, ¹³C, and ¹⁹⁹Hg NMR, offer insights into the chemical environment of the different nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the phenyl and ethynyl (B1212043) groups. The chemical shifts of the phenyl protons are typically observed in the aromatic region of the spectrum. The ethynyl proton, if present, would appear in a distinct region.

¹³C NMR Spectroscopy: Carbon-13 NMR is instrumental in identifying all the unique carbon environments in this compound. hmdb.ca The chemical shifts of the phenyl carbons and the two distinct carbons of the ethynyl group (C≡C) are key identifiers. The carbon attached to the mercury atom (Hg-C≡) and the terminal alkyne carbon (≡C-H or ≡C-R) will have characteristic chemical shifts. One-bond, two-bond, and three-bond couplings between ¹³C and ¹⁹⁹Hg can range from 70 to 3000 Hz, providing valuable structural information. huji.ac.il

¹⁹⁹Hg NMR Spectroscopy: As a spin-½ nucleus, ¹⁹⁹Hg is amenable to NMR studies, offering direct insight into the electronic environment of the mercury atom. huji.ac.il The chemical shift of ¹⁹⁹Hg is highly sensitive to the nature of the ligands attached to it and can span a very wide range. huji.ac.ilnih.gov For organomercury compounds, ¹⁹⁹Hg NMR is a powerful tool for studying structure, dynamics, and conformation. huji.ac.il Two-bond couplings between ¹⁹⁹Hg and ¹H are typically in the range of 100 to 270 Hz. huji.ac.il

Interactive Data Table: Representative NMR Data for Phenyl-Substituted Mercury Compounds

| Nucleus | Chemical Shift (ppm) Range | Coupling Constants (Hz) | Reference |

| ¹H | Phenyl: ~7.0-8.0 | - | rsc.orgumich.edu |

| ¹³C | Phenyl: ~120-140 | ¹J(¹⁹⁹Hg-¹³C): ~600-3000 | hmdb.cahuji.ac.ilrsc.orgrsc.org |

| Ethynyl: ~80-100 | ²J(¹⁹⁹Hg-¹³C): ~70-130 | huji.ac.ilrsc.org | |

| ³J(¹⁹⁹Hg-¹³C): ~100-220 | huji.ac.il | ||

| ¹⁹⁹Hg | Varies widely | ²J(¹⁹⁹Hg-¹H): ~100-270 | huji.ac.ilrsc.orgnorthwestern.edu |

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and other experimental conditions.

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques are crucial for identifying the functional groups present in this compound and understanding its electronic transitions.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. psu.edu The characteristic stretching frequency of the carbon-carbon triple bond (C≡C) in the ethynyl group is a key diagnostic feature. uobabylon.edu.iq

IR Spectroscopy: The C≡C stretching vibration in alkynes typically appears in the region of 2100-2260 cm⁻¹. libretexts.org For terminal alkynes, the ≡C-H stretch is also observed around 3300 cm⁻¹. libretexts.orgudel.edu The intensity of the C≡C absorption can be weak or absent in symmetrical or near-symmetrical internal alkynes due to a small change in dipole moment during the vibration. uobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. researchgate.net The C≡C stretching vibration is generally strong in the Raman spectrum, especially for internal alkynes where it might be weak in the IR spectrum. uobabylon.edu.iq This makes Raman spectroscopy particularly useful for identifying the alkyne functionality in compounds like this compound.

Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. ubbcluj.rouobabylon.edu.iq The absorption of UV or visible light promotes electrons from the ground state to higher energy states. ubbcluj.ro For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the phenyl ring and the ethynyl group. The conjugation between the phenyl ring and the ethynyl group can lead to a red shift (shift to longer wavelengths) of these absorption bands compared to the individual chromophores. acs.org

Interactive Data Table: Characteristic Spectroscopic Data for this compound Functional Groups

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Scattering Range | Reference |

| Infrared (IR) | C≡C Stretch | 2100 - 2260 cm⁻¹ | uobabylon.edu.iqlibretexts.org |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | uobabylon.edu.iq | |

| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | libretexts.org | |

| Raman | C≡C Stretch | 2100 - 2200 cm⁻¹ | uobabylon.edu.iq |

| UV-Vis | π → π* (Phenyl) | ~255 nm | ubbcluj.rouobabylon.edu.iq |

| π → π* (Conjugated System) | > 255 nm | acs.org |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.goviucr.org This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular and crystal structure of this compound.

A single-crystal X-ray diffraction experiment would reveal:

The coordination geometry around the mercury atom, which is expected to be linear with the phenyl and ethynyl groups bonded on opposite sides.

The precise bond lengths of the Hg-C(phenyl) and Hg-C(ethynyl) bonds.

The planarity of the phenyl ring and the linearity of the C-C≡C-Hg fragment.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking between phenyl rings.

The structural parameters obtained from X-ray crystallography are essential for understanding the physical and chemical properties of this compound and for validating theoretical calculations.

Interactive Data Table: Expected Structural Parameters for this compound from X-ray Crystallography

| Structural Parameter | Expected Value/Geometry | Reference |

| Hg Coordination Geometry | Linear | whiterose.ac.uk |

| C(phenyl)-Hg-C(ethynyl) Bond Angle | ~180° | whiterose.ac.uk |

| Hg-C(ethynyl) Bond Length | ~2.02 Å | rsc.org |

| C≡C Bond Length | ~1.20 Å | iucr.orgnih.gov |

| Hg-C(phenyl) Bond Length | Varies with substitution | whiterose.ac.uk |

| Ethynyl Group Geometry | Slightly bent | iucr.orgnih.gov |

Future Directions and Perspectives in Ethynyl Phenyl Mercury Research

Exploration of Novel Synthetic Routes and Derivatizations

Future synthetic research concerning ethynyl(phenyl)mercury is expected to move beyond traditional methods to embrace strategies that offer greater control over molecular architecture and functionality. A primary focus will be the development of novel synthetic routes that are more efficient, selective, and potentially greener than existing protocols, which often rely on stoichiometric reagents. General synthetic routes to organomercury compounds involve the alkylation of mercury(II) salts with organolithium or Grignard reagents chemeurope.com. For instance, diphenylmercury (B1670734) can be prepared from phenylmagnesium bromide and mercury chloride chemeurope.com. The mercuration of electron-rich aromatic rings is another established method wikipedia.org. The synthesis of mercury acetylides can be achieved by reacting mercury(II) salts with acetylenes researchgate.netpolyu.edu.hk.

A significant future direction will be the in situ functionalization of the phenyl and ethynyl (B1212043) moieties to create a diverse library of derivatives. This could involve the use of pre-functionalized phenylmercury halides or substituted phenylacetylenes in the initial synthesis. Such derivatizations are crucial for tuning the electronic and photophysical properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the energy levels of the molecule, which is critical for applications in electronics and photonics. Research into novel liquid-crystalline mercury acetylide complexes has demonstrated that modifying the phenyl ring with alkoxy chains can induce mesomorphic properties, opening avenues for new materials researchgate.net.

Furthermore, the exploration of polymerization and oligomerization of this compound-containing monomers is a promising frontier. Mercury alkynyls are considered valuable templates for new organometallic materials and polymers researchgate.net. These rigid-rod linear metallaynes are of interest for their potential as molecular wires and in optoelectronic applications researchgate.net. Future synthetic efforts will likely focus on creating well-defined oligomers and polymers with controlled chain lengths and tailored functionalities, as summarized in the table below.

Table 1: Potential Synthetic Modifications and Target Properties

| Modification Strategy | Target Functional Group | Potential Application Area |

|---|---|---|

| Pre-functionalized Phenyl Ring | Alkoxy Chains | Liquid Crystals |

| Donor/Acceptor Groups | Nonlinear Optics | |

| Thiol Groups | Chemosensors | |

| Derivatization of Acetylene | Silyl Groups | Synthetic Intermediates |

| Porphyrin Moieties | Photonic Materials | |

| Polymerization/Oligomerization | Controlled Chain Lengths | Molecular Wires |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A deeper understanding of the structure-property relationships in this compound and its derivatives is paramount for their rational design and application. Future research will heavily rely on the synergy between advanced spectroscopic techniques and high-level computational methods to unravel the intricacies of their electronic structure, bonding, and dynamics.

Advanced Spectroscopic Techniques: While standard techniques like NMR and IR spectroscopy are routine, the application of more specialized methods will provide unprecedented insight. Solid-state ¹⁹⁹Hg Magic Angle Spinning (MAS) NMR spectroscopy is a powerful tool for probing the local electronic environment of the mercury atom in the solid state nih.govescholarship.org. By analyzing the chemical shift anisotropy, researchers can gain detailed information about the nature of the Hg-C bonds and intermolecular interactions, which are crucial for understanding the properties of materials derived from this compound nih.gov. The combination of techniques such as Hg L₃-edge Extended X-ray Absorption Fine Structure (EXAFS), ¹⁹⁹Hg NMR, and Raman spectroscopy has proven effective in elucidating the structure of mercury complexes in solution nih.gov. Future studies could also employ ultrafast spectroscopic techniques, such as transient absorption spectroscopy, to investigate the dynamics of excited states in these molecules, which is particularly relevant for their potential use in optoelectronics and photonics polyu.edu.hkpolyu.edu.hk.

Computational Approaches: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as indispensable tools for studying the electronic and optical properties of heavy metal acetylides acs.org. Theoretical calculations can predict molecular geometries, electronic band structures, and absorption and emission spectra, providing a framework for interpreting experimental data. For instance, DFT studies on mercury-containing polymers have shed light on the role of the metal center in the electronic structure and its influence on the optical properties acs.org. Future computational work will likely focus on more complex phenomena, such as the calculation of nonlinear optical (NLO) properties iphy.ac.cnuclouvain.benih.gov. These theoretical investigations can screen potential candidates for NLO applications and guide the synthesis of molecules with enhanced performance. The table below outlines key parameters that can be investigated through these advanced approaches.

Table 2: Spectroscopic and Computational Parameters for Mechanistic Insight

| Technique/Method | Key Parameter | Information Gained |

|---|---|---|

| Solid-State ¹⁹⁹Hg NMR | Chemical Shift Anisotropy (CSA) | Electronic environment and bonding at the Hg center |

| Ultrafast Spectroscopy | Excited-State Lifetimes | Dynamics of photophysical processes |

| EXAFS Spectroscopy | Hg-Ligand Bond Distances | Local coordination and structure in non-crystalline states |

| DFT Calculations | HOMO-LUMO Energy Gaps | Electronic transitions and reactivity |

| TD-DFT Calculations | Absorption/Emission Spectra | Optical properties and excited-state character |

| NLO Calculations | Hyperpolarizability (β, γ) | Potential for nonlinear optical applications |

Broadening the Scope of Applications in Emerging Technologies

The unique linear, rigid structure and the presence of a heavy mercury atom endow this compound with properties that make it an attractive candidate for several emerging technologies. While current applications are limited, future research is expected to broaden its utility significantly.

Molecular Electronics: The concept of using single molecules or molecular assemblies as components in electronic circuits is a major driver of nanotechnology research wikipedia.org. The rigid, conjugated structure of this compound and its oligomers makes them promising candidates for molecular wires researchgate.net. Future work will involve the synthesis of derivatives with appropriate end-groups for anchoring to electrodes and the investigation of their charge transport properties at the single-molecule level. Organic electronic materials, in general, offer advantages such as flexibility and lower production costs compared to traditional silicon-based electronics .

Nonlinear Optics (NLO): Materials with large NLO responses are in high demand for applications in optical communications, data storage, and optical limiting. The combination of a heavy metal atom and a delocalized π-electron system in mercury acetylides suggests they may possess significant NLO properties researchgate.net. Recent research on 2D mercury(II)-acetylide frameworks has demonstrated their potential for near-infrared switchable nonlinear optics and ultrafast photonics polyu.edu.hk. These materials exhibited both saturable absorption and reverse saturable absorption, making them suitable for devices like optical limiters and Q-switched lasers polyu.edu.hk. Future research will focus on synthesizing this compound derivatives specifically designed to maximize their hyperpolarizability.

Chemosensors: While this compound itself is not a sensor, the development of functionalized derivatives could lead to novel chemosensors. For example, incorporating specific binding sites for analytes of interest could lead to sensors that signal a binding event through a change in their photophysical properties, such as fluorescence mdpi.commdpi.comrsc.orgresearchgate.net. The strong affinity of mercury for sulfur could be exploited by designing thiol-functionalized this compound derivatives for sensing applications rsc.org. The development of highly selective and sensitive chemosensors for various ions and molecules remains an active area of research.

Table 3: Emerging Applications and Key Research Goals

| Application Area | Key Property | Future Research Goal |

|---|---|---|

| Molecular Electronics | Rigidity, π-Conjugation | Measurement of single-molecule conductance |

| Nonlinear Optics | High Hyperpolarizability | Design of materials for optical switching and limiting |

| Chemosensors | Tunable Photophysics | Synthesis of derivatives with selective analyte binding |

| Catalysis | Unique Electronic Structure | Exploration of catalytic activity in organic transformations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.